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Compound of Interest

(2S)-2-hydroxy-2-(oxan-4-yl)acetic
Compound Name:

acid
CAS No.: 1509909-60-7
Cat. No.: B2800181

Get Quote

Executive Summary

(S)-2-hydroxy-2-(4-tetrahydropyranyl)acetic acid is a chiral

-hydroxy acid (AHA) featuring a tetrahydropyran-4-yl side chain. It serves as a strategic
bioisostere for leucine or phenylalanine residues in peptidomimetics and protease inhibitors.
The incorporation of the tetrahydropyran (THP) ring lowers lipophilicity (LogP) and enhances

metabolic stability compared to carbocyclic analogs (e.g., cyclohexyl), making it a "privileged
scaffold" in drug discovery for targets such as GLP-1 receptors and various kinases.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]
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Chemical Name

(S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic
acid

Common Synonyms

(S)-Tetrahydropyran-4-yl-glycolic acid; (S)-THP-

glycolic acid

1248302-05-7 (Racemate); (S)-Enantiomer

CAS Number
often custom resolved
C
H
Molecular Formula
O
Molecular Weight 160.17 g/mol

Stereochemistry

(S)-Enantiomer (Chiral Center at

-carbon)

Physical Form

White to off-white crystalline solid

Soluble in DMSO, Methanol, Ethyl Acetate;

Solubility ) )

Sparingly soluble in water
pKa ~3.8 (Carboxylic acid)

~ -0.14 (Lower than cyclohexyl analog due to
LogP

ether oxygen)

Structural Analysis

The molecule consists of a carboxylic acid and a hydroxyl group attached to the same carbon

(alpha position), which is substituted with a 4-tetrahydropyranyl ring.

o Chiral Center: The C2 carbon is stereogenic. The (S)-configuration is often preferred for

mimicking natural L-amino acids in depsipeptides (where the -NH- is replaced by -O-).
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o Tetrahydropyran Ring: Acts as a polar, non-aromatic spacer. The ether oxygen at position 4
of the ring (relative to attachment) accepts hydrogen bonds, altering the solvation profile
compared to a hydrophobic cyclohexyl group.

Synthetic Routes & Manufacturing

The synthesis of the enantiopure (S)-acid typically proceeds via the resolution of a racemic
precursor, as direct asymmetric synthesis is cost-prohibitive on a large scale.

Primary Route: Cyanohydrin Synthesis followed by
Enzymatic Resolution

This route is preferred for scalability and high enantiomeric excess (ee > 99%).

Step 1. Synthesis of Racemic Precursor

The starting material is Tetrahydropyran-4-carbaldehyde.

e Cyanohydrin Formation: The aldehyde reacts with TMSCN (Trimethylsilyl cyanide) or
NaCN/AcOH to form the cyanohydrin.

e Hydrolysis: Acid-catalyzed hydrolysis (HCI/H
O) converts the nitrile to the racemic

-hydroxy acid.

Step 2: Enzymatic Kinetic Resolution (EKR)

To obtain the (S)-enantiomer, a lipase-catalyzed resolution is employed.

Enzyme:Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (Lipase PS).

Substrate: The racemic methyl or ethyl ester of the hydroxy acid.

Acyl Donor: Vinyl acetate.

Mechanism: The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol
untouched.
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o Separation: The (S)-hydroxy ester is separated from the (R)-acetyl ester via column
chromatography or distillation, then hydrolyzed to the free acid.

Synthesis Workflow Diagram

Click to download full resolution via product page

Caption: Chemo-enzymatic route converting tetrahydropyran-4-carbaldehyde to the
enantiopure (S)-hydroxy acid via kinetic resolution.

Quality Control & Analytical Characterization

To ensure suitability for pharmaceutical use, the following specifications are standard:
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Test Method Acceptance Criteria
Conforms to structure;

Identification 1H NMR (DMSO-d6) characteristic THP multiplets at
1.2-1.6 and 3.2-3.9 ppm.

Purity HPLC (C18 Column) 98.0%

Chiral Purity Chiral HPLC (Chiralpak AD-H 99.0% ee (Enantiomeric

or IC)

Excess)

Optical Rotation

Polarimetry

Specific rotation

must be established (typically
positive for S-isomers of
similar AHAs in MeOH).

Residual Solvents

GC-Headspace

Meets ICH Q3C limits
(Methanol, Ethyl Acetate).

Self-Validating Protocol (Chiral HPLC):

e Column: Daicel Chiralpak IC, 4.6 x 250 mm, 5 pm.

o Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10: 0.1).
e Flow Rate: 1.0 mL/min.

e Detection: UV at 210 nm.

e Logic: The (S)-enantiomer and (R)-enantiomer will have distinct retention times due to

interaction with the chiral stationary phase. A racemic standard must be injected first to

establish resolution.

Pharmaceutical Applications
Bioisosterism in Drug Design

The (S)-2-hydroxy-2-(4-tetrahydropyranyl)acetic acid moiety is a bioisostere for:
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e Leucine/lsoleucine: The THP group mimics the steric bulk of the isobutyl side chain but adds
polarity.

e Phenylalanine: It provides a saturated, non-aromatic alternative that avoids

stacking interactions, useful for tuning receptor selectivity.

Key Therapeutic Areas

o Protease Inhibitors: Used as the P1 or P2 fragment in inhibitors where a hydroxyl group is
required to interact with the catalytic aspartate or serine of the enzyme.

o Depsipeptides: This hydroxy acid replaces an amino acid to form an ester linkage
(depsipeptide) instead of an amide bond. This modification renders the peptide backbone
resistant to proteolytic cleavage by endogenous peptidases, extending the half-life of peptide
drugs (e.g., GLP-1 analogs).

o Linker Chemistry: The carboxylic acid and hydroxyl groups provide orthogonal handles for
conjugation in Antibody-Drug Conjugates (ADCS).

Handling & Stability

o Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is
hygroscopic.

 Stability: Stable under neutral and acidic conditions. Avoid strong bases which may cause
epimerization at the alpha-carbon over prolonged periods.

o Safety: Classed as an irritant (H315, H319). Standard PPE (gloves, goggles) is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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tetrahydropyranyl)acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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